

The Benzoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Methylbenzoxazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural and electronic properties confer the ability to interact with a diverse array of biological targets, rendering it a versatile and highly sought-after core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the benzoxazole scaffold, encompassing its synthesis, multifaceted biological activities, and therapeutic potential, with a specific focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Chemical Properties and Synthesis

Benzoxazole, with the chemical formula C_7H_5NO , is an aromatic organic compound. Its stability is attributed to its aromaticity, yet as a heterocycle, it possesses reactive sites that are amenable to functionalization. Electrophilic substitution reactions predominantly occur at the 2, 3, and 6 positions.

The synthesis of benzoxazole derivatives is versatile, with several established methods. A common and effective approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters. This reaction is often facilitated by dehydrating agents or proceeds under high-temperature conditions. Another prevalent method is the oxidative cyclization of Schiff bases derived from 2-aminophenols and aldehydes.

A Broad Spectrum of Biological Activities

Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a multitude of diseases. Their structural resemblance to naturally occurring purine bases, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules. Extensive research has underscored their potential as:

- Anticancer Agents: Exhibiting cytotoxicity against a wide range of cancer cell lines.
- Antimicrobial Agents: Demonstrating potent activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
- Anti-inflammatory Agents: Modulating inflammatory pathways to reduce inflammation.
- Enzyme Inhibitors: Targeting specific enzymes involved in disease pathogenesis, such as kinases, monoamine oxidase (MAO), and poly (ADP-ribose) polymerase (PARP).

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative biological activity of various benzoxazole derivatives, providing a clear comparison of their potency against different targets.

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives (IC_{50} values in μM)

Compound/Derivative	Cell Line	IC ₅₀ (μM)	Reference
VEGFR-2 Inhibitors			
Compound 12i	HepG2	10.50	[1]
MCF-7		15.21	[1]
Compound 14i	HepG2	3.22	[2]
MCF-7		6.94	[2]
PARP-2 Inhibitors			
Compound 12	-	0.07	[3][4]
Compound 27	-	0.057	[3][4]
General Anticancer			
Compound 3a	A549	5.988	[5]
Compound 19 (NSC: 778839)	SNB-75 (CNS Cancer)	Growth Inhibition: 35.49%	[6]
Compound 20 (NSC: 778842)	SNB-75 (CNS Cancer)	Growth Inhibition: 31.88%	[6]
Compound 3f	HT-29	Potent (Specific value not provided)	[7]
HCT116	Potent (Specific value not provided)	[7]	

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC values in μg/mL)

Compound/Derivative	Target Microorganism	MIC (μ g/mL)	Reference
Compound 1	C. albicans	0.34×10^{-3} (μ M)	[8]
Compound 10	B. subtilis	1.14×10^{-3} (μ M)	[8]
Compound 13	P. aeruginosa	2.57×10^{-3} (μ M)	[8]
Compound 16	K. pneumoniae	1.22×10^{-3} (μ M)	[8]
Compound 19	A. niger	2.40×10^{-3} (μ M)	[8]
Compound 24	E. coli	1.40×10^{-3} (μ M)	[8]
General Derivatives	E. faecalis	64	[9]

Table 3: Monoamine Oxidase (MAO) Inhibition by Benzoxazole Derivatives (IC_{50} values in μ M)

Compound/Derivative	Target	IC_{50} (μ M)	Reference
Compound 1d	MAO-B	0.0023	[10]
Compound 2e	MAO-B	0.0033	[10]
Compound 2c	MAO-A	0.670	[10]
Compound 2e	MAO-A	0.592	[10]
Compound 10b (benzoxazole)	MAO-B	0.049	[11]

Experimental Protocols

Detailed methodologies for the synthesis of benzoxazole derivatives and key biological assays are crucial for reproducibility and further development.

Synthesis of 2-Substituted Benzoxazoles

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid.

Materials:

- 2-Aminophenol
- Carboxylic acid
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Anhydrous solvent (e.g., toluene, xylene)
- Standard laboratory glassware for reflux and purification

Procedure:

- To a solution of 2-aminophenol (1 equivalent) in a suitable high-boiling point solvent, add the desired carboxylic acid (1.1 equivalents).
- Add polyphosphoric acid (or another catalyst) to the mixture.
- Heat the reaction mixture to reflux (typically 120-150°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a beaker of ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

- Cancer cell line of interest (e.g., MCF-7, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Benzoxazole test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Multi-well spectrophotometer (plate reader)

Procedure:

- Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
- Prepare serial dilutions of the benzoxazole test compounds in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

- Bacterial or fungal strains of interest
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Benzoxazole test compounds dissolved in a suitable solvent (e.g., DMSO)
- Standard antibiotic or antifungal agent as a positive control
- Microbial inoculum adjusted to a 0.5 McFarland standard

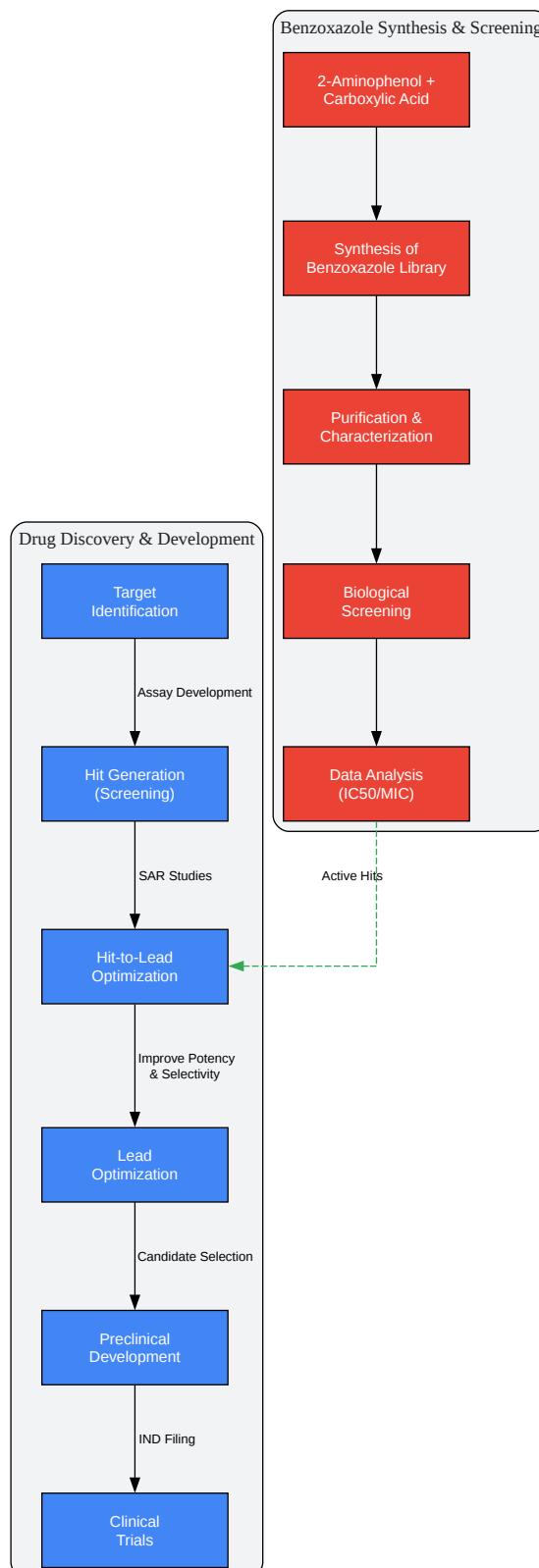
Procedure:

- Dispense the sterile broth into the wells of a 96-well plate.
- Create a serial two-fold dilution of the benzoxazole test compounds across the wells of the plate.

- Prepare a standardized microbial inoculum and add it to each well (except for the sterility control wells).
- Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
- Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

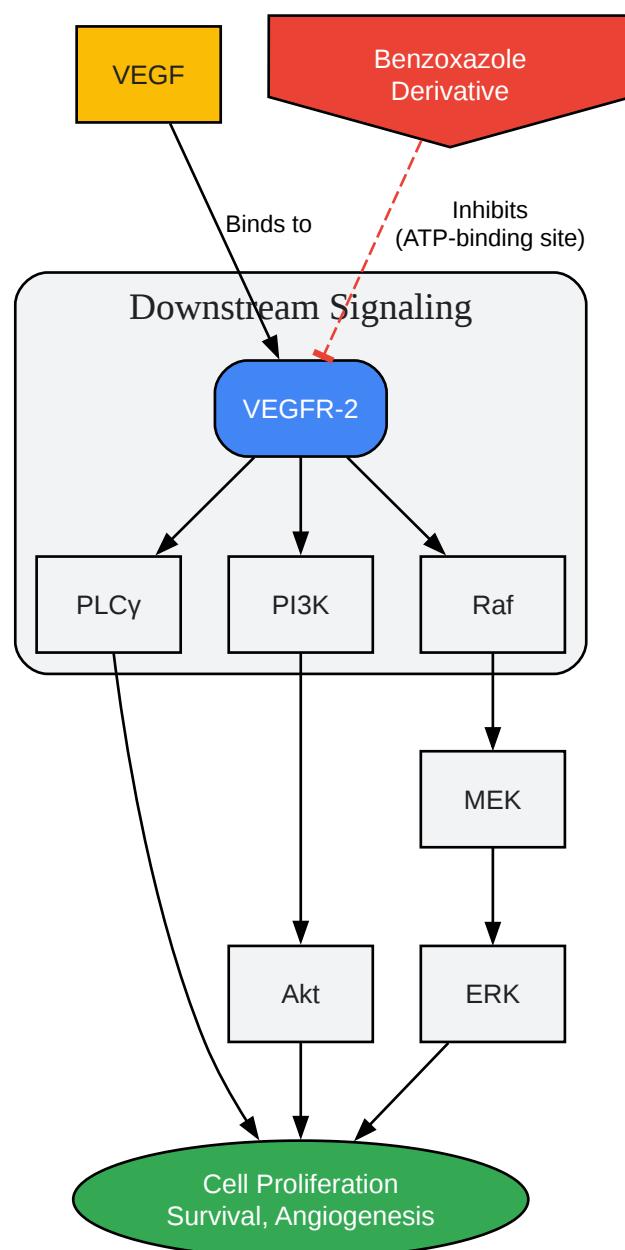
Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the benzoxazole scaffold in medicinal chemistry.



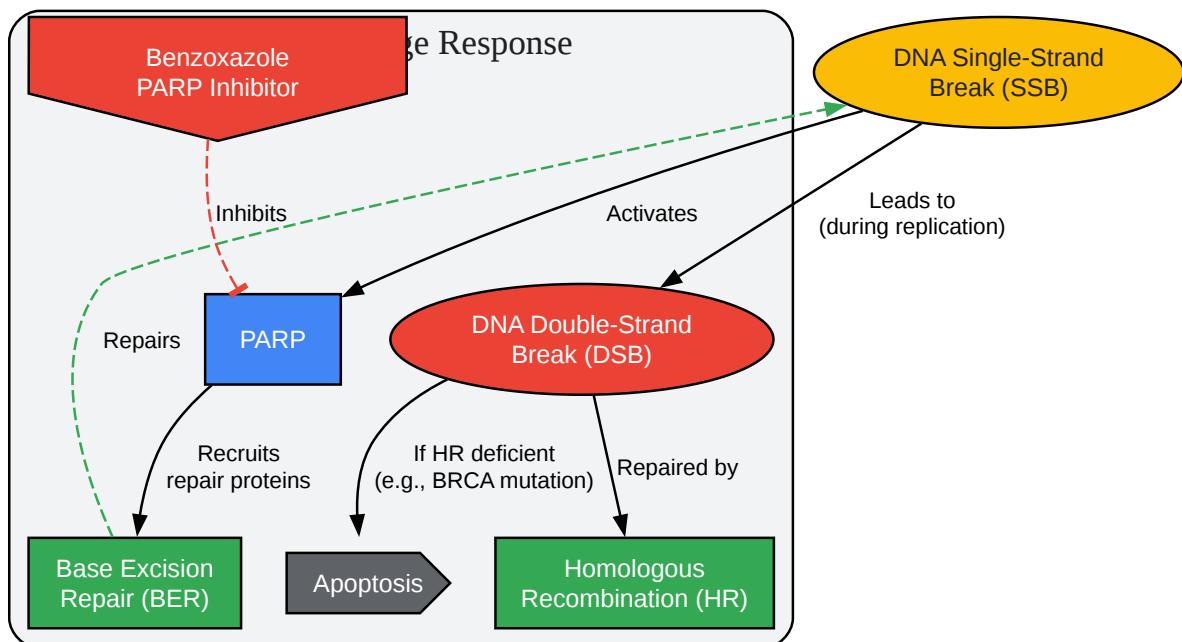
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Caption: General workflow for benzoxazole-based drug discovery.



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Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.



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Caption: Mechanism of action of benzoxazole-based PARP inhibitors.

Conclusion

The benzoxazole scaffold continues to be a cornerstone in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its broad spectrum of biological activities, coupled with well-established synthetic routes, ensures its continued relevance in the quest for new and effective treatments for a wide range of diseases. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the significant potential of benzoxazole derivatives and encouraging further exploration of this privileged scaffold. The provided data, protocols, and pathway diagrams serve as a valuable resource to facilitate ongoing and future research in this exciting field.

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